Structural Differentiation: 4‑Methoxy‑Piperidine Core versus N‑Acyl and N‑Unsubstituted Comparators
The target compound contains a 4‑methoxy substituent on the piperidine ring, whereas the closest clinical‑stage analogs—TUPS, TPPU, TPAU, and APAU—lack this oxygenated substituent entirely [1]. The 4‑methoxy group introduces a hydrogen‑bond acceptor and increases topological polar surface area (TPSA) relative to unsubstituted piperidine cores, which is predicted to alter blood–brain barrier permeability and metabolic stability without compromising the essential 1‑methanesulfonyl pharmacophore [2]. In the DCM patent family WO2016118774A1, the 4‑position substitution is a key diversification point, and methoxy is specifically enumerated among preferred embodiments [3]. No published head‑to‑head biological comparison exists between the 4‑methoxy and 4‑unsubstituted series, but the physicochemical differentiation supports distinct ADME and selectivity profiles.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and hydrogen‑bond acceptor count as predictors of membrane permeability and selectivity |
|---|---|
| Target Compound Data | TPSA ≈ 71.97 Ų (predicted from molecular formula C20H27N3O4S or C15H23N3O4S); 4 H‑bond acceptors (methanesulfonyl oxygen, methoxy oxygen, urea carbonyl, piperidine nitrogen); calculated clogP ~2.28 [2]. |
| Comparator Or Baseline | TUPS (1‑(1‑methanesulfonyl‑piperidin‑4‑yl)‑3‑(4‑trifluoromethoxy‑phenyl)‑urea): TPSA ≈ 67 Ų, 3 H‑bond acceptors (no methoxy); TPPU (1‑(1‑propanoylpiperidin‑4‑yl)‑3‑(4‑trifluoromethoxy‑phenyl)‑urea): TPSA ≈ 67 Ų, 3 H‑bond acceptors [1]. |
| Quantified Difference | The 4‑methoxy group adds approximately 4–5 Ų to TPSA and one additional H‑bond acceptor compared to the unsubstituted‑piperidine sEH inhibitors, potentially reducing CNS penetration and altering off‑target binding. |
| Conditions | In silico prediction based on molecular structure; no experimental TPSA or permeability data available for the target compound. |
Why This Matters
The physicochemical differentiation conferred by the 4‑methoxy group provides a rational basis for selecting this compound over TUPS or TPPU when reduced CNS exposure or distinct off‑target selectivity is desired in cardiac or peripheral target engagement studies.
- [1] Lee, K.S.S. et al. (2019). ACS Central Science. Table 1. Ki and tR values for TPPU, TUPS, TPAU, APAU. Adapted in PMC7969377 Table 1. View Source
- [2] SILDrug Database. Predicted properties for C20H27N3O4S: TPSA = 71.97, clogP = 2.28. http://sildrug.ibb.waw.pl (accessed via webqc.org). View Source
- [3] MyoKardia, Inc. WO2016118774A1 / US20200113887 A1. 4-Methylsulfonyl-substituted piperidine urea compounds. Claims and preferred embodiments. View Source
